Methyl 4-amino-3-methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-methylcyclohexane-1-carboxylate is an organic compound with a cyclohexane ring substituted with an amino group, a methyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-methylcyclohexane-1-carboxylate typically involves the following steps:
Cyclohexane Derivative Preparation: Starting with a cyclohexane derivative, the compound undergoes a series of reactions to introduce the amino and methyl groups at the desired positions.
Esterification: The carboxylate ester group is introduced through esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 4-amino-3-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methyl and carboxylate groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylcyclohexane-1-carboxylate: Lacks the amino group, making it less reactive in certain chemical reactions.
Methyl 4-aminocyclohexane-1-carboxylate: Similar structure but without the additional methyl group, affecting its steric properties and reactivity.
Uniqueness
Methyl 4-amino-3-methylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring, which provides distinct steric and electronic properties. These features make it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 4-amino-3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h6-8H,3-5,10H2,1-2H3 |
InChI Key |
CAJVHSQTOHUCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.